molecular formula C9H11N5O3 B11869873 2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid CAS No. 25643-89-4

2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid

Cat. No.: B11869873
CAS No.: 25643-89-4
M. Wt: 237.22 g/mol
InChI Key: OIEDYRFFLGFJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of an amino group and a purine ring structure, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid typically involves the condensation of a purine derivative with a butanoic acid precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group or the purine ring may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group in the purine ring to a hydroxyl group, leading to different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological and chemical properties.

Scientific Research Applications

2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for understanding purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes involved in purine metabolism, thereby modulating their activity. This interaction can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

    Acyclovir: A purine derivative used as an antiviral agent.

    Ganciclovir: Another antiviral compound with a similar purine structure.

    Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.

Uniqueness: 2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid is unique due to its specific structure, which combines a purine ring with a butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

25643-89-4

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-amino-4-(6-oxo-1H-purin-9-yl)butanoic acid

InChI

InChI=1S/C9H11N5O3/c10-5(9(16)17)1-2-14-4-13-6-7(14)11-3-12-8(6)15/h3-5H,1-2,10H2,(H,16,17)(H,11,12,15)

InChI Key

OIEDYRFFLGFJSY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.